4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE
Description
4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylbutanamido group and a pyridinyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(2-ethylbutanoylamino)-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-7-5-14(6-8-15)18(23)21-16-9-11-19-12-10-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSZEVXKJLUXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylbutanamido Group: This step involves the reaction of ethylbutanoic acid with an amine to form the ethylbutanamido group.
Attachment to the Benzamide Core: The ethylbutanamido group is then attached to a benzamide core through an amide bond formation reaction.
Introduction of the Pyridinyl Group: Finally, the pyridinyl group is introduced through a substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted benzamide and pyridinyl derivatives.
Scientific Research Applications
4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
4-(2-METHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE: Similar structure but with a methyl group instead of an ethyl group.
4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE: Similar structure but with the pyridinyl group attached at a different position.
4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZOATE: Similar structure but with a benzoate group instead of a benzamide group.
Uniqueness
4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
